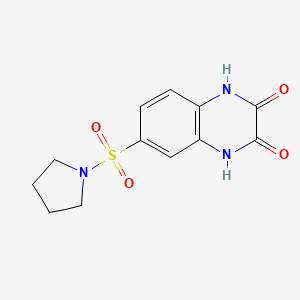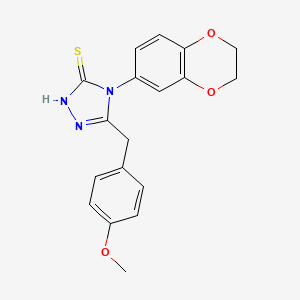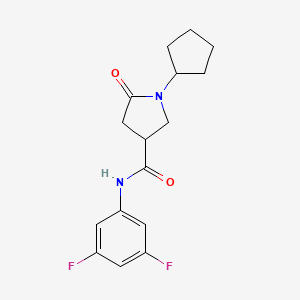
6-(1-pyrrolidinylsulfonyl)-1,4-dihydro-2,3-quinoxalinedione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoxaline derivatives, including 6-(1-pyrrolidinylsulfonyl)-1,4-dihydro-2,3-quinoxalinedione, often involves multi-step chemical processes. A study by Ismail et al. (2023) outlines the design, synthesis, and evaluation of a new series of quinoxaline derivatives for their anticancer activity, highlighting the systematic characterization of novel compounds through 1H NMR, 13C NMR, and elemental analysis (Ismail et al., 2023). Similarly, Patel et al. (2011) synthesized a novel quinoxaline derivative by optimized reaction techniques, further analyzed through spectroscopic methods (Patel, Patel, & Patel, 2011).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is critical in determining their chemical behavior and interaction with biological targets. The research by Kobayashi et al. (1998) demonstrates the structural formation of pyrrolo[1,2-a]quinoxaline derivatives through Lewis acid-catalyzed reactions, offering insights into their molecular configurations (Kobayashi et al., 1998).
Chemical Reactions and Properties
Quinoxaline derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. Nagata et al. (1994) synthesized tricyclic quinoxalinediones, showing potent antagonistic activity towards the glycine binding site of the NMDA receptor, indicating specific chemical interactions that underline their biological activity (Nagata et al., 1994).
Physical Properties Analysis
The physical properties of quinoxaline derivatives, such as solubility and molecular weight, are essential for their application in various fields. Bonacorso et al. (2018) reported on the synthesis and photophysical analysis of quinolines, revealing insights into their physical characteristics and interactions with DNA, which could be relevant for similar quinoxaline compounds (Bonacorso et al., 2018).
Wissenschaftliche Forschungsanwendungen
Quinoxaline Derivatives as Corrosion Inhibitors
Quinoxaline derivatives, including those similar to 6-(1-pyrrolidinylsulfonyl)-1,4-dihydro-2,3-quinoxalinedione, have been identified as potent anticorrosive materials. These compounds are particularly effective against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. The presence of polar substituents in quinoxaline derivatives enhances their adsorption and efficacy as corrosion inhibitors (C. Verma, M. Quraishi, E. Ebenso, 2020).
Optical Sensors and Biomedical Applications
Quinoxaline derivatives have been explored for their utility in creating optical sensors due to their ability to form both coordination and hydrogen bonds. These properties make them suitable for use as sensing probes in various biological and medicinal applications. This research indicates the potential for developing sophisticated detection systems based on quinoxaline derivatives (Gitanjali Jindal, N. Kaur, 2021).
Antimicrobial and Disease Treatment
Modifications of the quinoxaline structure have led to a wide array of biomedical applications, including antimicrobial activities and treatments for chronic and metabolic diseases. These findings underscore the versatility of quinoxaline derivatives in drug development and their potential in addressing a range of health issues (J. A. Pereira et al., 2015).
Environmental and Photocatalytic Degradations
Quinoxaline derivatives have been studied in environmental applications, particularly in the photocatalytic degradation of pollutants. This research highlights the role of quinoxaline compounds in the breakdown and mineralization of toxic substances, illustrating their potential in environmental cleanup efforts (P. Pichat, 1997).
Oxidative Stress and Toxicity Studies
The relationship between oxidative stress and the toxicity of quinoxaline 1,4-dioxide derivatives, including compounds related to 6-(1-pyrrolidinylsulfonyl)-1,4-dihydro-2,3-quinoxalinedione, has been extensively researched. These studies provide insights into the mechanisms of toxicity and metabolism of quinoxaline derivatives, offering valuable information for the development of safer and more effective drugs (Xu Wang et al., 2016).
Eigenschaften
IUPAC Name |
6-pyrrolidin-1-ylsulfonyl-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c16-11-12(17)14-10-7-8(3-4-9(10)13-11)20(18,19)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQLMIIWOVBYIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyrrolidin-1-ylsulfonyl)quinoxaline-2,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(2-chloro-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4622633.png)
![3-{[5-(5-bromo-2,4-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4622641.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4622643.png)
![N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4622645.png)

![N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4622656.png)
![(2-furylmethyl)[(2-methoxy-1-naphthyl)methyl]amine hydrochloride](/img/structure/B4622662.png)
![ethyl 4-({[(4-bromo-3-chlorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4622665.png)
![N-(2,5-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4622673.png)
![2-(3-methoxyphenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4622687.png)


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4622712.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4622742.png)